6,7-Dihydroimidazo[1,2-A]pyrazin-8(5H)-one
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Overview
Description
6,7-Dihydroimidazo[1,2-A]pyrazin-8(5H)-one is a heterocyclic compound that has garnered significant attention in the field of synthetic chemistry. This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its versatile applications in organic synthesis and drug development . The unique structure of this compound makes it a valuable scaffold for the development of new chemical entities with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroimidazo[1,2-A]pyrazin-8(5H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the condensation of 2-aminopyrazine with glyoxal under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrazine core . Another approach involves the use of tandem reactions, where multiple steps occur in a single reaction vessel, enhancing the efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that can be optimized for large-scale manufacturing. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroimidazo[1,2-A]pyrazin-8(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the starting material. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
6,7-Dihydroimidazo[1,2-A]pyrazin-8(5H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-Dihydroimidazo[1,2-A]pyrazin-8(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer activity . The exact pathways and molecular interactions depend on the specific derivatives and modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyridine: Contains a pyridine ring and is known for its luminescent properties.
Triazolo[4,5-c]pyridine: Another heterocyclic compound with a triazole ring fused to a pyridine ring.
Uniqueness
6,7-Dihydroimidazo[1,2-A]pyrazin-8(5H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for drug development make it a valuable compound in both academic and industrial research .
Properties
IUPAC Name |
6,7-dihydro-5H-imidazo[1,2-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-5-7-1-3-9(5)4-2-8-6/h1,3H,2,4H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMDCNZNPMBFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
740082-70-6 |
Source
|
Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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